molecular formula C8H5Cl3O B082079 1-(2,4,5-Trichlorophenyl)ethan-1-one CAS No. 13061-28-4

1-(2,4,5-Trichlorophenyl)ethan-1-one

Cat. No. B082079
CAS RN: 13061-28-4
M. Wt: 223.5 g/mol
InChI Key: OPPQOJRXXODMKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,4,5-Trichlorophenyl)ethan-1-one often involves complex reactions and methodologies. For instance, the facile synthesis of enantiomerically pure derivatives starting from specific phenyl compounds has been developed, highlighting the scalability and ability to produce high-purity compounds (Zhang et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of the compound. Studies have utilized X-ray diffraction and computational methods to elucidate the structure, including vibrational spectra and HOMO-LUMO analysis, providing insights into the compound's stability and electronic properties (Shana Parveen S et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-(2,4,5-Trichlorophenyl)ethan-1-one can lead to various products, dependent on the reactants and conditions used. The compound's reactivity has been studied in the context of synthesizing new materials, such as paramagnetic glassy molecular materials, demonstrating its versatility (Castellanos et al., 2008).

Physical Properties Analysis

The physical properties of 1-(2,4,5-Trichlorophenyl)ethan-1-one, such as its crystalline structure and melting points, are essential for its application in material science and other fields. Investigations into related compounds have provided valuable data on their crystal engineering and hydrogen-bonding networks, contributing to our understanding of their stability and physical behavior (Ferguson et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of 1-(2,4,5-Trichlorophenyl)ethan-1-one in various domains. Research on halogen bonding and structural characterization has shed light on the compound's behavior in solid-state arrangements, enhancing its potential utility (Hassanain et al., 2023).

Scientific Research Applications

Detoxification and Degradation Processes Research has demonstrated efficient methods for detoxifying persistent pollutants like DDT and trichlorophenol, which are chemically related to 1-(2,4,5-Trichlorophenyl)ethan-1-one. A combination of NaBH4 and Devarda alloy was applied to detoxify DDT and TCP, achieving significant dechlorination rates. This method, noted for its efficiency and cost-effectiveness, has potential for industrial-level application (Ghaffar et al., 2013).

Impact on Water Resources and Remediation Approaches Investigations into the occurrence and fate of chlorophenyl compounds in the environment, particularly focusing on the Pearl River Delta in South China, revealed their presence in various environmental matrices. This study underscores the importance of understanding the environmental pathways and effects of these compounds (Guo et al., 2009). Furthermore, the photocatalytic removal of trichlorophenol from water using ZnO powder has been studied as a method for abating this pollutant from water resources (Gaya et al., 2010).

Environmental Monitoring and Analysis Techniques Advancements in sample preparation techniques, such as dispersive liquid-phase microextraction using new ionic liquids, have been developed for the preconcentration and determination of pesticides like dicofol and its degradation products in water samples. This method offers simplicity, rapidity, and high extraction efficiency, proving its utility in environmental monitoring (Li et al., 2010).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) should be taken .

properties

IUPAC Name

1-(2,4,5-trichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPQOJRXXODMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041335
Record name 2,4,5-Trichloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trichlorophenyl)ethanone

CAS RN

13061-28-4
Record name 1-(2,4,5-Trichlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13061-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trichloroacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trichloroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,5-trichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,5-TRICHLOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
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